1-(2,6-dichloro-3-nitrophenyl)-N-[2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]ethyl]methanimine
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Overview
Description
1-(2,6-dichloro-3-nitrophenyl)-N-[2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]ethyl]methanimine is a complex organic compound characterized by the presence of dichloro and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichloro-3-nitrophenyl)-N-[2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]ethyl]methanimine typically involves the reaction of 2,6-dichloro-3-nitrobenzaldehyde with ethylenediamine under controlled conditions. The reaction proceeds through a condensation mechanism, forming the imine linkage between the aldehyde and the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dichloro-3-nitrophenyl)-N-[2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]ethyl]methanimine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,6-dichloro-3-nitrophenyl)-N-[2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]ethyl]methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2,6-dichloro-3-nitrophenyl)-N-[2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]ethyl]methanimine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or interacting with key functional groups, thereby disrupting normal biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-3-nitrophenylboronic acid
- 4-Chloro-3-nitrophenylboronic acid
- 2-Chloro-5-nitrophenylboronic acid
Uniqueness
1-(2,6-dichloro-3-nitrophenyl)-N-[2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]ethyl]methanimine is unique due to its specific structural features, including the presence of both dichloro and nitro groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
21165-69-5 |
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Molecular Formula |
C16H10Cl4N4O4 |
Molecular Weight |
464.1 g/mol |
IUPAC Name |
1-(2,6-dichloro-3-nitrophenyl)-N-[2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C16H10Cl4N4O4/c17-11-1-3-13(23(25)26)15(19)9(11)7-21-5-6-22-8-10-12(18)2-4-14(16(10)20)24(27)28/h1-4,7-8H,5-6H2 |
InChI Key |
PTZRFBZARATDFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C=NCCN=CC2=C(C=CC(=C2Cl)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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